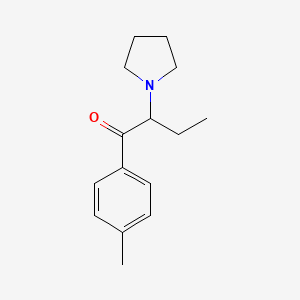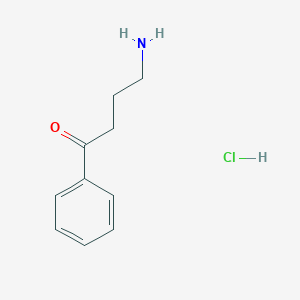![molecular formula C6H14ClN5O B1660297 2-[Amino(morpholin-4-ium-4-ylidene)methyl]guanidine;chloride CAS No. 7420-18-0](/img/structure/B1660297.png)
2-[Amino(morpholin-4-ium-4-ylidene)methyl]guanidine;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Amino(morpholin-4-ium-4-ylidene)methyl]guanidine;chloride is a chemical compound with the molecular formula C6H14ClN5O and a molecular weight of 207.66. This compound is known for its unique structure, which includes a morpholine ring and a guanidine group, making it of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 2-[Amino(morpholin-4-ium-4-ylidene)methyl]guanidine;chloride typically involves the reaction of morpholine with guanidine derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
2-[Amino(morpholin-4-ium-4-ylidene)methyl]guanidine;chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
2-[Amino(morpholin-4-ium-4-ylidene)methyl]guanidine;chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-[Amino(morpholin-4-ium-4-ylidene)methyl]guanidine;chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-[Amino(morpholin-4-ium-4-ylidene)methyl]guanidine;chloride can be compared with other similar compounds, such as:
Morpholine derivatives: These compounds share the morpholine ring structure and may have similar chemical properties and reactivity.
Guanidine derivatives: These compounds contain the guanidine group and may exhibit similar biological activities. The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
7420-18-0 |
|---|---|
Molekularformel |
C6H14ClN5O |
Molekulargewicht |
207.66 g/mol |
IUPAC-Name |
N'-carbamimidoylmorpholine-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H13N5O.ClH/c7-5(8)10-6(9)11-1-3-12-4-2-11;/h1-4H2,(H5,7,8,9,10);1H |
InChI-Schlüssel |
FXYZDFSNBBOHTA-UHFFFAOYSA-N |
SMILES |
C1COCC[N+]1=C(N)N=C(N)N.[Cl-] |
Isomerische SMILES |
C1COCCN1/C(=N/C(=N)N)/N.Cl |
Kanonische SMILES |
C1COCCN1C(=NC(=N)N)N.Cl |
| 3160-91-6 | |
Verwandte CAS-Nummern |
3731-59-7 (Parent) |
Löslichkeit |
>31.1 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[4.6]undecan-6-one](/img/structure/B1660216.png)
![N-[(E)-[4-[(E)-(Diphenylhydrazinylidene)methyl]phenyl]methylideneamino]-N-phenylaniline](/img/structure/B1660217.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1660220.png)




![Phenol, 4-[(2-pyridinylimino)methyl]-](/img/structure/B1660227.png)


![2H-1,4-Benzothiazin-3(4H)-one, 2-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B1660233.png)
![4-[(2E)-2-[(4-Nitrophenyl)methylidene]hydrazinyl]benzenesulfonic acid](/img/structure/B1660235.png)

